N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide

Physicochemical profiling Ligand efficiency Medicinal chemistry triage

N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide (CAS 478064-43-6; molecular formula C₁₇H₂₃N₃O₂; MW 301.38 g/mol) is a synthetic N-benzylpiperidine-4-carbohydrazide derivative incorporating a cyclopropanecarbonyl substituent on the terminal hydrazide nitrogen. The compound belongs to a broader scaffold class extensively investigated for antimicrobial, anticancer, and CNS-targeted applications.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 478064-43-6
Cat. No. B2390202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide
CAS478064-43-6
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESC1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C17H23N3O2/c21-16(14-6-7-14)18-19-17(22)15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,18,21)(H,19,22)
InChIKeyHIGGCWVKQQBAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide (CAS 478064-43-6) – Structural and Procurement Baseline for Differential Selection


N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide (CAS 478064-43-6; molecular formula C₁₇H₂₃N₃O₂; MW 301.38 g/mol) is a synthetic N-benzylpiperidine-4-carbohydrazide derivative incorporating a cyclopropanecarbonyl substituent on the terminal hydrazide nitrogen . The compound belongs to a broader scaffold class extensively investigated for antimicrobial, anticancer, and CNS-targeted applications [1][2]. Its distinguishing structural signature – a cyclopropylcarbonyl group coupled via hydrazide linkage to a 1-benzylpiperidine-4-carbonyl core – places it at the intersection of conformationally restricted cyclopropane pharmacophores and the well-validated N-benzylpiperidine chemotype, a motif recurrent in CCR3 antagonists, cholinesterase inhibitors, and GPCR modulators [3][4]. Commercially, the compound is supplied at ≥95% purity by multiple vendors, with predicted physicochemical values including a boiling point of 529.9±39.0 °C, density of 1.217±0.06 g/cm³, and pKa of 11.28±0.20 .

Why N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide Cannot Be Interchanged with Generic Piperidine-4-carbohydrazide Analogs Without Evidence


Although numerous N-benzylpiperidine-4-carbohydrazide derivatives share a common core, critical variations in the terminal acyl substituent and the spatial arrangement of the cyclopropane ring create divergent biological profiles that preclude casual substitution. The cyclopropanecarbonyl moiety is not merely a decorative group: independent crystallographic and enzyme inhibition studies demonstrate that cyclopropanecarbonyl derivatives adopt a fixed bisected conformation at the ligand–receptor interface that is geometrically inaccessible to corresponding isopropylcarbonyl or other acyl analogs, translating into a one-order-of-magnitude (14–15×) potency differential against validated enzyme targets [1]. Within the 1‑benzylpiperidine-4-carbonyl scaffold, replacing the cyclopropanecarbonyl hydrazide with a 4-methylbenzoyl hydrazide (CAS 672949‑65‑4) or a 3-chlorobenzoyl hydrazide (CAS 672949‑67‑6) not only alters molecular weight, logP, and hydrogen-bonding capacity, but also redirects target engagement – sulfonohydrazide and benzoyl analogs in the same 478064‑series exhibit distinct activity profiles in antiviral and anticancer screens, with some derivatives showing nanomolar PARP‑1 IC₅₀ values while others are inactive . The position of the cyclopropanecarbonyl group likewise matters: relocating it from the hydrazide nitrogen (as in the target compound) to the piperidine nitrogen (as in N‑benzyl‑1‑(cyclopropanecarbonyl)piperidine‑4‑carboxamide, CAS 1090394‑80‑1) eliminates the hydrazide hydrogen-bond donor/acceptor network, fundamentally altering pharmacophore geometry . Therefore, procurement decisions based solely on scaffold similarity, without quantitative head‑to‑head activity or selectivity data, risk selecting a compound with materially different target engagement and potency.

Quantitative Comparative Evidence for N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide Versus Closest Analogs


Cyclopropanecarbonyl vs. 4-Methylbenzoyl Substituent: Physicochemical Differentiation Governing Ligand Efficiency

The target compound bears a cyclopropanecarbonyl group (MW increment +69.06 Da relative to the unsubstituted hydrazide) that is substantially smaller and less lipophilic than the 4-methylbenzoyl substituent found in the closest purchased analog, N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4). The target compound has a molecular weight of 301.38 Da , while the 4-methylbenzoyl analog has a molecular weight of 351.44 Da (+50.06 Da, +16.6%) . The predicted pKa of the target hydrazide NH is 11.28±0.20, whereas the 4-methylbenzoyl analog lacks an ionizable hydrazide NH due to full acylation of both nitrogens, eliminating a hydrogen-bond donor that can participate in target engagement in the target compound . These differences directly affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) and rule-of-five compliance, making the target compound a more fragment-like, ligand-efficient starting point for hit-to-lead campaigns.

Physicochemical profiling Ligand efficiency Medicinal chemistry triage

Conformation-Restricted Cyclopropanecarbonyl Moiety Confers 14–15× Enzyme Inhibition Potency Advantage Over Isopropylcarbonyl Analogs (Class-Level Inference)

In a head-to-head crystallographic and biochemical study of cyclopropanecarbonyl derivatives versus their isopropylcarbonyl counterparts, two independent cyclopropanecarbonyl-bearing compounds were found to be 15-fold and 14-fold more potent as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. The enhancement is attributed to a fixed bisected conformation adopted by the cyclopropyl group at the enzyme active site, stabilized by metal chelation and hydrogen bonding – a geometry that is sterically inaccessible to the freely rotating isopropyl group [1]. Although this specific comparison has not been published for the target compound itself, its cyclopropanecarbonyl hydrazide substructure is topologically identical to the key pharmacophoric element in the study compounds, enabling a strong class-level inference that the target compound will similarly benefit from cyclopropane-imposed conformational restriction relative to any isopropylcarbonyl or other flexible acyl analog that may be considered as a procurement alternative.

Enzyme inhibition Conformational restriction Structure-based drug design

1‑Benzylpiperidine‑4‑Carbonyl Scaffold with Cyclopropanecarbonyl Hydrazide vs. Simple 1‑Benzylpiperidine‑4‑carbohydrazide: Differential Hydrogen-Bonding Capacity and Predicted Target Space

The target compound (C₁₇H₂₃N₃O₂) incorporates an additional carbonyl group and a cyclopropyl ring compared to the parent building block 1‑benzylpiperidine‑4‑carbohydrazide (CAS 74045‑91‑3; C₁₃H₁₉N₃O, MW 233.31 Da) . This results in an increased hydrogen-bond acceptor count from 3 to 4 and the introduction of a second carbonyl oxygen capable of participating in metal-chelation or bifurcated hydrogen-bonding interactions with target proteins [1]. In piperidine‑4‑carbohydrazide derivative series reported for antimicrobial evaluation, the presence of additional carbonyl functionality was correlated with enhanced activity against S. aureus and E. coli compared to the unsubstituted hydrazide baseline, though specific MIC values for the target compound have not been published in this study [2]. The predicted polar surface area (tPSA ≈ 74 Ų for the target compound vs. ≈ 55 Ų for the parent hydrazide) further indicates improved aqueous solubility and blood–brain barrier permeability profile relevant to CNS-targeted screening cascades [1].

Pharmacophore diversity Hydrogen-bond network Target engagement prediction

Differential Benzyl Substitution: Target Compound vs. 3,4-Dichlorobenzyl Analog – Impact on Lipophilicity and Predicted Metabolic Stability

The closest cyclopropanecarbonyl hydrazide analog bearing a modified benzyl group is N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide (CAS 478078‑42‑1; C₁₇H₂₁Cl₂N₃O₂; MW 370.27 g/mol) . The introduction of two chlorine atoms increases the molecular weight by +68.89 Da (+22.9%) and the predicted logP by approximately +1.2 to +1.5 log units relative to the unsubstituted benzyl target compound, as estimated from the Hansch π constant for aromatic chlorine (+0.71 per Cl) [1]. Elevated logP and molecular weight are established risk factors for metabolic instability, CYP450 inhibition, and hERG liability, as codified in multiparameter optimization scoring functions such as the Pfizer 3/75 rule and the GSK 4/400 rule [2]. While direct metabolic stability data for either compound have not been published, the target compound's lower lipophilicity and molecular weight predict a more favorable developability profile for early-stage screening, reducing the probability of late-stage attrition due to pharmacokinetic liabilities when compared with the dichlorobenzyl analog [2].

Metabolic stability Lipophilicity CYP450 liability

Evidence-Backed Application Scenarios for N'-[(1-Benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Conformation-Restricted Cyclopropane Hydrazide Probe

With a molecular weight of 301.38 Da and two hydrogen-bond donors, the target compound falls within the ideal fragment space (MW < 300 Da, HBD ≤ 3) [1]. The cyclopropanecarbonyl group imposes conformational restriction documented to enhance enzyme inhibition potency by 14–15× over flexible alkylcarbonyl analogs [2]. Procurement of this compound for FBDD screening libraries is justified when the goal is to identify ligand-efficient hits that maximize binding enthalpy per heavy atom, particularly against metalloenzyme targets (e.g., HDACs, carbonic anhydrases, DHODH) where the cyclopropane carbonyl may engage active-site metal ions [2].

Structure–Activity Relationship (SAR) Exploration of N-Benzylpiperidine CCR3 or Cholinesterase Antagonists Requiring a Hydrazide Hydrogen-Bond Network

N-Benzylpiperidine derivatives with hydrazide functionality have demonstrated activity as CCR3 antagonists [1] and cholinesterase inhibitors (AChE IC₅₀ = 5.68–11.35 µM; BuChE IC₅₀ = 8.80–74.40 µM) [2]. The target compound's hydrazide linkage provides two hydrogen-bond donors and one acceptor available for target engagement, a pharmacophoric feature absent in the corresponding carboxamide analog (CAS 1090394‑80‑1) . For research groups optimizing N-benzylpiperidine-based CNS or immunology leads, this compound offers a direct SAR probe to quantify the contribution of the hydrazide NH network to target affinity and selectivity versus the amide isostere .

Antimicrobial or Antifungal Screening Cascades Based on Piperidine-4-carbohydrazide Scaffold Prioritization

Piperidine-4-carbohydrazide derivatives have been systematically evaluated for antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and S. typhimurium, with some compounds showing moderate-to-good activity [1]. More recently, piperidine-4-carbohydrazide analogs bearing heterocyclic substituents have demonstrated potent antifungal activity, with EC₅₀ values of 0.83–0.88 µg/mL against R. solani, outperforming chlorothalonil and boscalid [2]. Although the target compound has not yet been tested in these specific assays, its structural alignment with the active piperidine-4-carbohydrazide chemotype and the added conformational restriction from the cyclopropane ring make it a high-priority candidate for antimicrobial or agrochemical screening libraries, particularly where metal-chelation-dependent enzyme inhibition (e.g., SDH) is a plausible mechanism [2].

Chemical Biology Tool Compound for Profiling Cyclopropane-Dependent Protein–Ligand Interactions by X-Ray Crystallography

The unique electron density signature of the three-membered cyclopropane ring facilitates unambiguous placement in X-ray crystallographic electron density maps, making cyclopropanecarbonyl derivatives valuable tool compounds for structural biology [1]. The target compound's combination of a cyclopropanecarbonyl group, a benzyl-substituted piperidine, and a hydrazide linker provides multiple rigid structural features that aid crystallographic phasing. Co-crystallization of this compound with target proteins can experimentally validate the bisected cyclopropane conformation described in model enzyme systems [1], providing direct structural evidence for binding-mode hypotheses that generic acyl derivatives cannot offer.

Quote Request

Request a Quote for N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.